molecular formula C11H19NO2 B016036 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol CAS No. 244641-21-2

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Cat. No.: B016036
CAS No.: 244641-21-2
M. Wt: 197.27 g/mol
InChI Key: UYLNEXRLQPVSOZ-UHFFFAOYSA-N
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Future Directions

The future directions of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol” could involve its continued use in proteomics research . Its role as a spin-label analog suggests potential applications in studying protein conformation and dynamics .

Mechanism of Action

Target of Action

Similar compounds such as mtssl are known to be cysteine-specific . They interact with cysteine residues in proteins, which play crucial roles in protein structure and function.

Mode of Action

For instance, MTSSL, a related compound, forms flexible disulfide bonds with cysteine residues . This interaction can lead to changes in the protein’s structure and function.

Biochemical Pathways

Related compounds like mtssl are used to investigate structural and conformational dynamics of membrane proteins and protein aggregation . This suggests that the compound could influence protein folding and aggregation pathways.

Preparation Methods

The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol typically involves the following steps:

Chemical Reactions Analysis

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol can be compared with other spin-label analogs, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLNEXRLQPVSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398911
Record name 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244641-21-2
Record name 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 2
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 3
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 4
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 5
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 6
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

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